molecular formula C7H7N3O4 B1217913 2,6-Dinitro-4-methylaniline CAS No. 6393-42-6

2,6-Dinitro-4-methylaniline

Cat. No. B1217913
CAS RN: 6393-42-6
M. Wt: 197.15 g/mol
InChI Key: MOOOPNRPJGZXPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-dinitro-4-methylaniline and related compounds involves several chemical reactions, including nitration, acetylation, and selective reaction conditions to obtain the desired product. For instance, a study on the synthesis technique of 2-methyl-6-nitroaniline reported improvements by detaching acetylation and nitration into two parts, resulting in better control over reaction temperatures and higher yields and purity (Sun Cheng-hui, 2009).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are crucial techniques in analyzing the molecular structure of 2,6-dinitro-4-methylaniline. A study on the crystal structure of 2,6-dinitroaniline, for instance, provides insights into the effects of substituents on ring bond angles, offering a comparison with other isomers like 2,4-dinitroaniline (L. Párkányi & A. Kălmăn, 1984).

Chemical Reactions and Properties

2,6-Dinitro-4-methylaniline participates in various chemical reactions, displaying specific behaviors in nucleophilic aromatic substitutions and interactions with other chemical species. Research on the stabilities of Meisenheimer complexes, for example, discusses the ionization and base addition reactions of dinitroanilines, including 2,6-dinitroaniline, in different solvent mixtures (M. R. Crampton & P. Wilson, 1980).

Physical Properties Analysis

The physical properties of 2,6-dinitro-4-methylaniline, such as thermal stability, melting point, and solubility, are influenced by its molecular structure and substituents. Studies on related compounds, like the energetic properties of nitrophenols, provide comparative data on the stability and sensitivity of these compounds toward impact and friction (T. Klapötke et al., 2015).

Chemical Properties Analysis

The chemical properties of 2,6-dinitro-4-methylaniline, including its reactivity, acidity, and interactions with other chemical entities, are of significant interest. For instance, studies on the NMR and FTIR of dinitroanilines discuss the relationships between chemical shifts, acidity, and the molecular structure of these compounds, providing insight into their chemical behavior (B. Gierczyk et al., 2000).

Scientific Research Applications

Inhibition of Photosynthesis and Respiration

2,6-Dinitro-4-methylaniline, as a class of substituted 2,6-dinitroaniline herbicides, has been studied for its effects on chloroplast and mitochondrial activities. Research indicates that these compounds can inhibit both photoreduction and coupled photophosphorylation in chloroplasts, impacting photosynthesis. They also inhibit phosphorylating electron transport in mitochondria, affecting respiration. This inhibition suggests that these compounds could have significant effects on plant physiology if they partition into the organelles in vivo, potentially contributing to their phytotoxicity (Moreland, Farmer, & Hussey, 1972).

Herbicide Mode of Action and Phytotoxicity

Studies on the mode of action of dinitroaniline herbicides, including 2,6-dinitro-4-methylaniline, have revealed that they do not directly inhibit seed germination but rather impact lateral root development and cause swelling of the root tip. This is attributed to the disruption of spindle microtubules during cell division. The compounds also affect the top growth of plants, resulting in stunting and changes in color. Insights into the effects of these herbicides on plant carbohydrates, lipids, and nitrogenous compounds, as well as their interactions with DNA and RNA, have been explored, though the exact mechanisms remain not fully understood (Parka & Soper, 1977).

Screening for Phytotoxicity and Antimitotic Activity

Research involving the screening of new 2,6-dinitroaniline derivatives, including 2,6-dinitro-4-methylaniline, has been conducted to assess their phytotoxic effects and antimitotic activity. These studies have utilized tests like the Allium-test to observe changes in the mitotic index and the potential for these compounds to act as herbicides (Ozheredov et al., 2009).

Microbial Metabolism and Environmental Impact

The microbial metabolism of 2,6-dinitro-4-methylaniline has been studied to understand its environmental fate. Research in this area focuses on how microorganisms like Aspergillus fumigatus and Fusarium oxysporum metabolize these compounds, influencing their persistence and impact in ecosystems (Laanio, Kearney, & Kaufman, 1973).

Photocatalytic Degradation

Studies on the photocatalytic degradation of dinitroaniline compounds, including 2,6-dinitro-4-methylaniline, have been conducted to explore methods for their breakdown in water. This research is vital for understanding how to mitigate the environmental impact of these herbicides (Schmidt & Butte, 1999).

Synthesis and Chemical Properties

Research has also been conducted on the synthesis of derivatives of 2,6-dinitro-4-methylaniline, exploring various chemical processes and conditions for producing these compounds. This research is crucial for developing new herbicides and understanding the chemical nature of these substances (Kou Xiao-yan, 2011).

Future Directions

: Goettler, P. E., & Hamaker, C. G. (2022). Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Journal of Chemical Crystallography, 52(1), 251–259. Link : Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Springer. PDF : 2,6-Dinitro-4-methylaniline. ChemSpider. Link

properties

IUPAC Name

4-methyl-2,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOOPNRPJGZXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213726
Record name 2,6-Dinitro-4-methylaniline
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Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dinitro-4-methylaniline

CAS RN

6393-42-6
Record name 4-Methyl-2,6-dinitroaniline
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Record name 2,6-Dinitro-4-methylaniline
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Record name 2,6-Dinitro-4-methylaniline
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Record name 2,6-Dinitro-4-methylaniline
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Record name 2,6-dinitro-p-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
D Todd - Journal of chemical education, 1991 - ACS Publications
The three-step synthesis of 2,6-dinitro-4-methylaniline from p-toluidine Page 1 The Three-Step Synthesis of 2,6-Dinitro-4-methylaniline from p-Toluidine David Todd Pomona College …
Number of citations: 1 pubs.acs.org
K Hough, S Lorentz - 2013 - sophia.stkate.edu
P-Toluidine was made into 2, 6-dinitro-4-methylaniline in a three step synthesis. P-Toluidine is toxic and possibly carcinogenic. 2, 6-dinitro-4-methylaniline is a compound of medical …
Number of citations: 0 sophia.stkate.edu
P Pha, S Ly - 2013 - sophia.stkate.edu
This experiment entails the three-step synthesis of 2, 6-Dinitro-4-methylaniline from p-toluiodine. P-toluidine was tosylated using tosyl chloride. The subsequent product was then …
Number of citations: 2 sophia.stkate.edu
EA Cardinal, M Lee - 2012 - sophia.stkate.edu
In this three-step synthesis, p-toluidine, a cancer suspect agent, was converted into 2, 6-Dinitro-4-methylaniline that is of possible medicinal interest. The three-step synthesis included …
Number of citations: 2 sophia.stkate.edu
K Hankenson, DJ Schaeffer - Bulletin of Environmental Contamination and …, 1991 - osti.gov
Contamination of waste waters, soils, and sediments with 2,4,6-trinitrotoluene (TNT) from the operation of munitions manufacturing, loading, and assembling and packing facilities, is an …
Number of citations: 51 www.osti.gov
RG Harvey - Weed Science, 1973 - cambridge.org
The effects of twelve substituted dinitroaniline herbicides on soybeans [Glycine max (L.) Merr., ‘Corsoy’], velvetleaf (Abutilon theophrasti Medic.), and giant foxtail (Setaria faberi Herrm.) …
Number of citations: 43 www.cambridge.org
JH Miller, CH Carter - Weed Science, 1978 - cambridge.org
Seven substituted dinitrobenzamine herbicides were evaluated at two rates as preplant soil-incorporated treatments for 2 yr. Herbicides were applied broadcast and incorporated 7 cm …
Number of citations: 6 www.cambridge.org
JR Hanson, H Saberi - Journal of Chemical Research, 2004 - journals.sagepub.com
Comparative orienting effects of the methanesulfonamide group in aromatic nitration Page 1 460 RESEARCH PAPER JULY, 460–462 JOURNAL OF CHEMICAL RESEARCH 2004 A …
Number of citations: 1 journals.sagepub.com
RN Castle - 1966 - osti.gov
Xn the hope of f ending a siqqler route to XXX, pyr8dazfno h4, 5-d] pyr~ daz $ me-1, 4-diihf ol (XSCXV](Hr Chen8s compound of last year'8 final report), XXXZFV was allowed to react …
Number of citations: 0 www.osti.gov
RG Harvey - Weed Science, 1974 - cambridge.org
Studies were conducted to determine both the extent and relative strengths of adsorption of twelve dinitroaniline herbicides to a Piano silt loam soil. The effects of soil on the growth of …
Number of citations: 70 www.cambridge.org

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